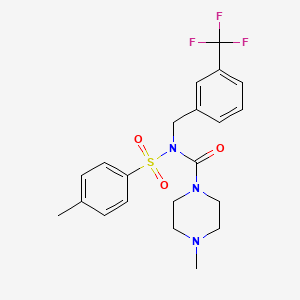

4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

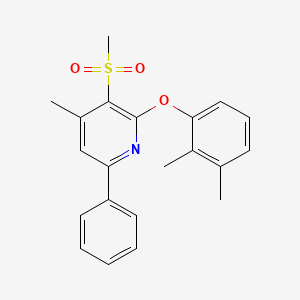

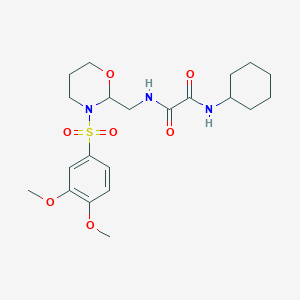

The compound “4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry, known for its ability to modulate the chemical properties of a molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the trifluoromethyl group. The trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid or base depending on the surrounding groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence its solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

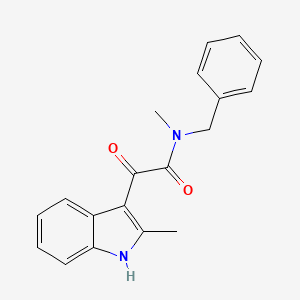

The compound 4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide is a part of a broader class of chemicals that have been synthesized and evaluated for various biological activities. Research efforts have focused on synthesizing novel compounds to explore their potential as therapeutic agents. For instance, studies have demonstrated the synthesis of new heterocyclic compounds derived from certain precursors, showing significant analgesic and anti-inflammatory activities, indicating the potential utility of related compounds in medical applications (A. Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Properties

Compounds with piperazine structures have been investigated for their antimicrobial activities. For example, some novel triazole derivatives were synthesized, displaying good or moderate antimicrobial activities against test microorganisms, suggesting that modifications to the piperazine core could enhance these properties (H. Bektaş et al., 2007). Furthermore, piperazine-based unsymmetrical bis-ureas have been explored as anti-HIV agents, highlighting the versatility of piperazine derivatives in addressing viral infections as well (A. El‐Faham et al., 2008).

Enzyme Inhibition for Disease Treatment

Piperazine derivatives have also been identified as inhibitors of soluble epoxide hydrolase, a promising target for the treatment of cardiovascular diseases. Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives has yielded compounds with robust effects on serum biomarkers, providing evidence of their potential as therapeutic agents in disease models (R. Thalji et al., 2013).

Antiviral and Antimicrobial Activities

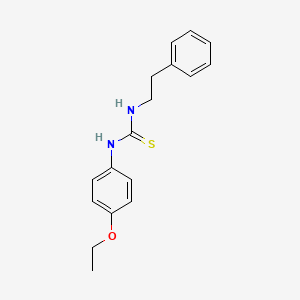

New urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized, showing promising antiviral and antimicrobial activities. This research demonstrates the compound's utility in combating infectious diseases, including those caused by tobacco mosaic virus (TMV) (R. C. Krishna Reddy et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-N-(4-methylphenyl)sulfonyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O3S/c1-16-6-8-19(9-7-16)31(29,30)27(20(28)26-12-10-25(2)11-13-26)15-17-4-3-5-18(14-17)21(22,23)24/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBTYAPXTUKJNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-tosyl-N-(3-(trifluoromethyl)benzyl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2693782.png)

![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride](/img/structure/B2693795.png)

![6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2693797.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2693799.png)